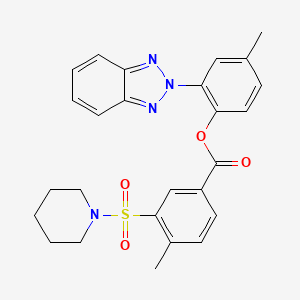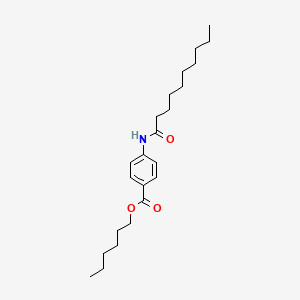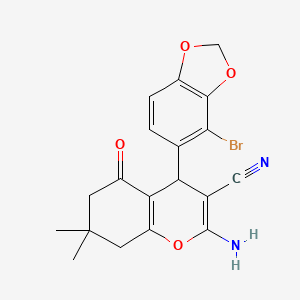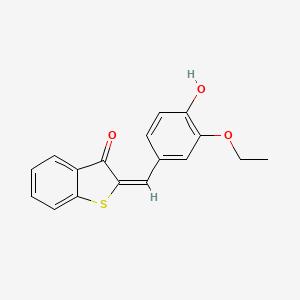![molecular formula C28H27N3O3 B15016949 N-[(1Z)-3-oxo-3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016949.png)
N-[(1Z)-3-oxo-3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE: is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group, a phenylprop-2-en-1-ylidene moiety, and a propoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the hydrazinecarbonyl intermediate. This intermediate is then reacted with the appropriate aldehyde or ketone to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
- N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-ETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
N-[(1Z)-1-{N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxyphenyl group, for instance, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C28H27N3O3 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
N-[(Z)-3-oxo-3-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H27N3O3/c1-2-20-34-25-17-15-23(16-18-25)21-26(30-27(32)24-13-7-4-8-14-24)28(33)31-29-19-9-12-22-10-5-3-6-11-22/h3-19,21H,2,20H2,1H3,(H,30,32)(H,31,33)/b12-9+,26-21-,29-19+ |
Clave InChI |
XSVRLDAFKQIWSY-HWPJQGKNSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C=C/C2=CC=CC=C2)\NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15016877.png)
![N'-[(1E)-1-(4-ethylphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016883.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one](/img/structure/B15016886.png)
![4-Bromo-2-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016891.png)


![3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B15016907.png)
acetyl}hydrazinylidene)butanoyl]amino}benzamide](/img/structure/B15016919.png)
![4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15016931.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15016951.png)
![2-(naphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016958.png)
